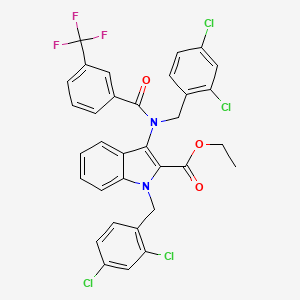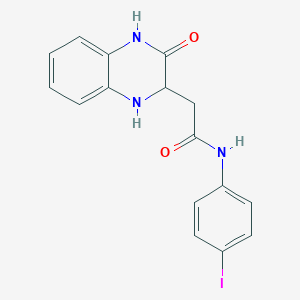![molecular formula C18H26BFO4 B2740719 2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246531-89-3](/img/structure/B2740719.png)
2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as “{5-fluoro-2- [ (oxan-2-yl)methoxy]phenyl}boronic acid” with the CAS Number: 1311146-36-7 . It has a molecular weight of 254.07 and its molecular formula is C12H16BFO4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (a six-membered aromatic ring) with a fluoro group at the 5-position and a methoxy group at the 2-position. The methoxy group is further substituted with an oxan-2-yl group. The boronic acid moiety is attached to the phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the search results, boronic acids are known to be involved in various types of chemical reactions. They are most notably used in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Scientific Research Applications
Polymer Synthesis and Material Science
One significant application of 2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives is in the field of polymer synthesis and material science. For instance, in the precision synthesis of poly(3-hexylthiophene) through catalyst-transfer Suzuki-Miyaura coupling polymerization, this class of compounds demonstrates the potential for creating polymers with narrow molecular weight distributions and almost perfect head-to-tail regioregularity (Yokozawa et al., 2011). Such polymers have applications in organic electronics, including solar cells and transistors.
Organic Synthesis and Chemical Reactions
These compounds are also pivotal in exploring novel organic synthesis routes and understanding chemical reactions. For example, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives showcases the versatility of these compounds in creating inhibitors for serine proteases, indicating their utility in developing therapeutic agents and studying enzyme inhibition mechanisms (Spencer et al., 2002).
Advanced Material Applications
Moreover, derivatives of 2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are utilized in creating advanced materials with specific properties. For example, enhancing the brightness and emission tuning of nanoparticles from heterodifunctional polyfluorene building blocks demonstrates the application of these compounds in developing materials with potential use in bioimaging and optoelectronic devices (Fischer et al., 2013).
Analytical and Diagnostic Tools
Furthermore, these compounds are instrumental in developing analytical and diagnostic tools. The use of a fluorescent redox probe for direct visualization of actively respiring bacteria highlights the potential of derivatives in creating novel methods for microbial detection and analysis, which is crucial for environmental monitoring and clinical diagnostics (Rodriguez et al., 1992).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-[5-fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BFO4/c1-17(2)18(3,4)24-19(23-17)15-11-13(20)8-9-16(15)22-12-14-7-5-6-10-21-14/h8-9,11,14H,5-7,10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZXQJADCQGFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2740636.png)
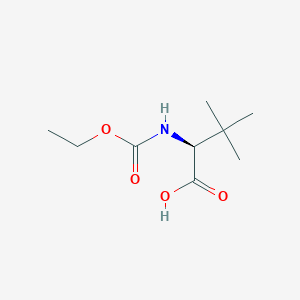
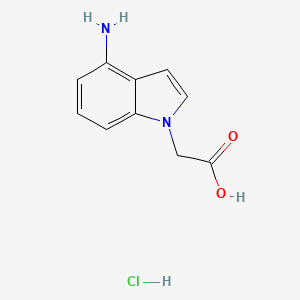
![[4-[[3-(4-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2740640.png)

![3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2740643.png)
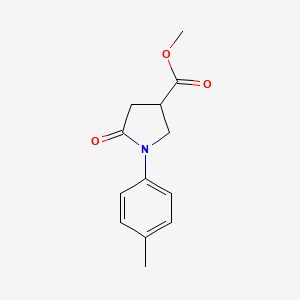
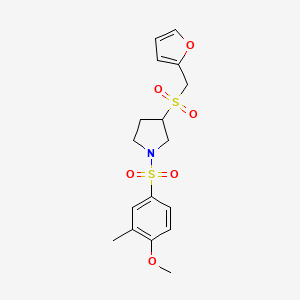
![4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde](/img/structure/B2740648.png)

![6-Acetyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2740652.png)
![tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2740654.png)
